![molecular formula C18H18IN3O4S B5084960 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)
4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide binds to the active site of BTK and inhibits its activity. BTK is a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide leads to decreased activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in B-cells, as well as inhibit their proliferation and migration. 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax, in preclinical models of B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide is its high selectivity for BTK, which reduces the risk of off-target effects. 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide has also shown good oral bioavailability and pharmacokinetics in preclinical studies. One limitation of 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide is its potential toxicity to non-B-cell populations, such as T-cells and natural killer (NK) cells, which also express BTK.
Zukünftige Richtungen
For research on 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide include:
1. Clinical trials to evaluate the safety and efficacy of 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide in patients with B-cell malignancies, both as a single agent and in combination with other drugs.
2. Studies to investigate the potential of 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also associated with dysregulated B-cell function.
3. Development of biomarkers to predict response to 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide and monitor treatment efficacy.
4. Investigation of the potential of 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide to overcome resistance to other BTK inhibitors, such as ibrutinib, in patients with relapsed or refractory B-cell malignancies.
In conclusion, 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide is a promising new drug candidate for the treatment of B-cell malignancies. Its high selectivity for BTK and potent anti-tumor activity make it an attractive option for further clinical development. Future research will help to elucidate the full potential of 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide in the treatment of B-cell malignancies and other diseases.
Synthesemethoden
The synthesis of 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide involves several steps, including the preparation of the pyrrolidine intermediate, the coupling of the intermediate with the sulfonamide group, and the final iodination step. The synthesis has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies in mouse models of CLL and NHL have demonstrated that 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide can induce tumor regression and prolong survival.
Eigenschaften
IUPAC Name |
4-[2-[[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3O4S/c19-13-3-5-14(6-4-13)22-17(23)11-16(18(22)24)21-10-9-12-1-7-15(8-2-12)27(20,25)26/h1-8,16,21H,9-11H2,(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWTTZMCDHWPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5084886.png)
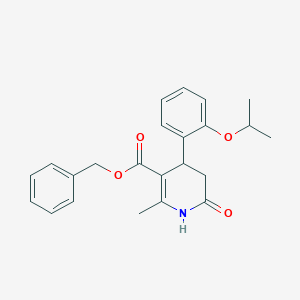
![2-{(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)[4-(pentyloxy)phenyl]methyl}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5084898.png)
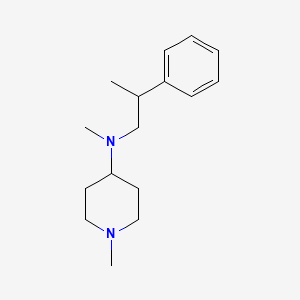
![2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B5084915.png)
![N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5084917.png)
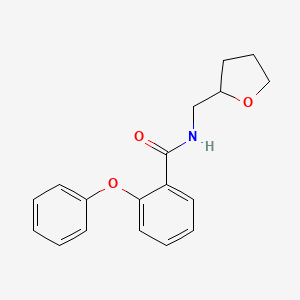
![3-amino-6-(3,4-dimethoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5084935.png)
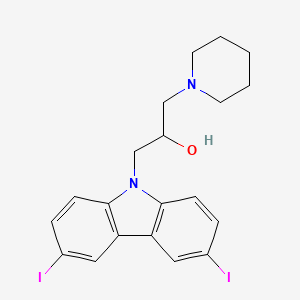
amine oxalate](/img/structure/B5084953.png)
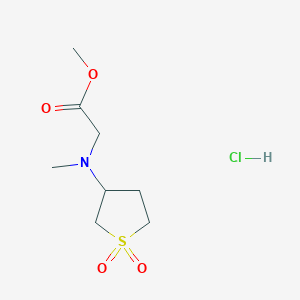
![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5084966.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5084972.png)